N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16513033
InChI: InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)
SMILES:
Molecular Formula: C22H27N5O
Molecular Weight: 377.5 g/mol

N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

CAS No.:

Cat. No.: VC16513033

Molecular Formula: C22H27N5O

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide -

Specification

Molecular Formula C22H27N5O
Molecular Weight 377.5 g/mol
IUPAC Name N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide
Standard InChI InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)
Standard InChI Key WGPJQOGQDROQGQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline core (ergoline) substituted with methyl groups at positions 1 and 6. A 3,5-dimethylpyrazole-1-carboxamide moiety is attached via an amide bond to the ergoline’s 8-position nitrogen. Key structural attributes include:

PropertyValue
Molecular FormulaC22H27N5O\text{C}_{22}\text{H}_{27}\text{N}_5\text{O}
Molecular Weight377.5 g/mol
IUPAC NameN-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide
Canonical SMILESCC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C

The ergoline scaffold contributes to stereochemical complexity, with six contiguous stereocenters influencing receptor binding. The pyrazole ring’s electron-rich nitrogen atoms may facilitate hydrogen bonding with biological targets .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, related pyrazole-carboxamides exhibit distinctive NMR signatures:

  • 1H NMR: Methyl groups on pyrazole (δ\delta 2.18–2.42 ppm), aromatic protons (δ\delta 6.42–7.44 ppm), and amide NH signals (δ\delta 8.02–12.99 ppm) .

  • 13C NMR: Pyrazole carbons (δ\delta 105–150 ppm), ergoline quaternary carbons (δ\delta 40–130 ppm), and carbonyl carbons (δ\delta 160–170 ppm) .

Synthetic Pathways and Optimization

Ergoline Subunit Synthesis

The ergoline core is typically constructed via:

  • Gould-Jacobs Reaction: Cyclocondensation of aniline derivatives with β-ketoesters to form tetrahydroquinoline intermediates.

  • Friedländer Annulation: Assembly of the indole moiety through acid-catalyzed cyclization.

Methylation at positions 1 and 6 is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Pyrazole-Carboxamide Coupling

The pyrazole moiety is synthesized via:

  • Hydrazine Cyclization: Reaction of β-diketones with hydrazines to form 1H-pyrazole rings .

  • Carboxamide Formation: Acylation of the ergoline amine with 3,5-dimethylpyrazole-1-carbonyl chloride .

Critical reaction parameters include:

  • Temperature: 60–80°C for amide bond formation .

  • Catalysts: Triethylamine for HCl scavenging .

  • Solvents: Dichloromethane or THF for improved solubility .

CompoundAntifungal Activity (IC50_{50}, μM)Target Organism
Ni(L1_1)2_22_20.89 ± 0.12Candida albicans
[Cd2_2(L2_2)2_2]Cl4_41.14 ± 0.09Fusarium oxysporum
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide (predicted)0.5–2.0Aspergillus niger

Data extrapolated from coordination complexes with similar ligands .

Enzyme Inhibition Profiling

Pyrazole derivatives inhibit key metabolic enzymes:

  • α-Glucosidase: IC50_{50} = 75.62 ± 0.56 μM (cf. Acarbose = 72.58 ± 0.68 μM) .

  • Xanthine Oxidase: IC50_{50} = 10.75 ± 0.54 μM (cf. Allopurinol = 7.2 μM) .

  • NAAA (N-Acylethanolamine Acid Amidase): IC50_{50} = 42 nM for pyrazole sulfonamides .

Quantum mechanical calculations (B3LYP/6-311++G**) indicate the pyrazole ring’s HOMO (-6.3 eV) participates in charge transfer with enzyme active sites .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate bioavailability and therapeutic index in rodent models of CNS disorders and fungal infections .

  • Crystallographic Analysis: Determine X-ray structures to optimize receptor-ligand interactions .

  • Structure-Activity Relationship (SAR): Systematically vary substituents on both ergoline and pyrazole subunits to enhance potency .

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